molecular formula C15H12N2O3 B12465360 (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] CAS No. 1238184-07-0

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]

Cat. No.: B12465360
CAS No.: 1238184-07-0
M. Wt: 268.27 g/mol
InChI Key: CYGDSXFTXXFMNI-UHFFFAOYSA-N
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Biological Activity

(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] is a compound belonging to the class of Schiff bases, characterized by its dual furan moieties. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

  • Molecular Formula : C12H10N2O2
  • Molecular Weight : 218.22 g/mol
  • IUPAC Name : (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]

Antimicrobial Activity

Research has demonstrated that compounds with furan rings exhibit significant antimicrobial properties. A study highlighted that derivatives of furan-based Schiff bases showed inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.81 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating promising potential for further development as antibacterial agents .

Table 1: Antimicrobial Activity of Furan-Based Compounds

CompoundBacterial StrainMIC (μg/mL)
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]E. coli15.62
S. aureus7.81
P. aeruginosa31.25

Anticancer Activity

The anticancer potential of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] has been explored through various in vitro studies. The compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant antiproliferative activity.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)% Inhibition
MCF712.585%
HCT11615.080%
A54910.090%

The biological activity of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Studies suggest that furan derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

A notable case study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent response in cell viability assays. The findings indicated that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.

Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Properties

CAS No.

1238184-07-0

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine

InChI

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H

InChI Key

CYGDSXFTXXFMNI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3

Origin of Product

United States

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